(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid
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Overview
Description
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid is a chiral amino acid derivative with significant importance in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols can facilitate the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound with high enantiomeric purity, which is essential for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-hydroxy-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid: The enantiomer of the compound with different stereochemistry.
3-hydroxy-2-(methylamino)propanoic acid: A similar compound with a shorter carbon chain.
2-amino-3-hydroxybutanoic acid: A compound with a similar structure but different functional groups.
Uniqueness
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it valuable in various applications, particularly in the development of chiral drugs and other specialized chemicals.
Properties
Molecular Formula |
C5H11NO3 |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
CCAIIPMIAFGKSI-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC)O |
Canonical SMILES |
CC(C(C(=O)O)NC)O |
Origin of Product |
United States |
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